molecular formula C27H18O B12601120 [3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone CAS No. 916584-44-6

[3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone

Cat. No.: B12601120
CAS No.: 916584-44-6
M. Wt: 358.4 g/mol
InChI Key: OYKXGSYXNWKUOE-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)azulen-1-ylmethanone: is a complex organic compound known for its unique structural properties. It consists of a naphthalene ring, an azulene ring, and a phenyl group, all connected through a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)azulen-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Scientific Research Applications

3-(Naphthalen-1-yl)azulen-1-ylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yl)azulen-1-ylmethanone: shares similarities with other aromatic ketones and polycyclic aromatic compounds.

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.

    Azulen-1-yl derivatives: Compounds containing the azulene ring system.

Uniqueness

What sets 3-(Naphthalen-1-yl)azulen-1-ylmethanone apart is its unique combination of three distinct aromatic systems, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .

Biological Activity

The compound 3-(Naphthalen-1-yl)azulen-1-ylmethanone represents a novel class of organic compounds that has garnered interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves the reaction of naphthalene derivatives with azulene and phenyl groups. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) , Nuclear Magnetic Resonance (NMR) , and Ultraviolet-visible (UV-vis) spectroscopy are employed for structural characterization. The compound displays distinct spectral features that confirm its structure, including characteristic carbonyl stretching vibrations observed in the FTIR spectra.

Antimicrobial Activity

Recent studies have indicated that azulene-containing compounds exhibit significant antimicrobial properties. For instance, a related study on azulene derivatives demonstrated that they possess strong antifungal activity against Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.156 to 0.312 mg/mL . The presence of the azulene moiety enhances the bioactivity of the compound, making it effective against various Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Activity Type
3-(Naphthalen-1-yl)azulen-1-ylmethanoneTBDAntifungal
Azulene Derivative X0.156 - 0.312Antifungal

Anticancer Activity

The anticancer potential of 3-(Naphthalen-1-yl)azulen-1-ylmethanone has been evaluated in various cancer cell lines. Preliminary results suggest that this compound exhibits cytotoxic effects on renal cancer cells (A498), indicating its potential as a therapeutic agent in cancer treatment . Further investigations into its mechanism of action are ongoing, focusing on apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compounds related to 3-(Naphthalen-1-yl)azulen-1-ylmethanone have been studied for their anti-inflammatory effects. Research indicates that certain azulene derivatives can inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which play critical roles in inflammatory responses .

Case Studies

  • Antimicrobial Evaluation : A series of azulene derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions on the azulene ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Properties : In vitro studies involving A498 renal cancer cells revealed that 3-(Naphthalen-1-yl)azulen-1-ylmethanone significantly inhibited cell proliferation, warranting further investigation into its molecular targets and pathways involved in apoptosis .
  • Inflammation Studies : In vivo models demonstrated that azulene derivatives could reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in chronic inflammatory diseases .

Properties

CAS No.

916584-44-6

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

(3-naphthalen-1-ylazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C27H18O/c28-27(20-11-3-1-4-12-20)26-18-25(23-15-5-2-6-16-24(23)26)22-17-9-13-19-10-7-8-14-21(19)22/h1-18H

InChI Key

OYKXGSYXNWKUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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